molecular formula C6H11NO2 B1283414 5-Ethylmorpholin-3-one CAS No. 77605-88-0

5-Ethylmorpholin-3-one

Cat. No.: B1283414
CAS No.: 77605-88-0
M. Wt: 129.16 g/mol
InChI Key: CXYFOAYSBFEKMT-UHFFFAOYSA-N
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Description

5-Ethylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C7H13NO2. It is a cyclic amide that contains a morpholine ring with an ethyl group attached to the nitrogen atom

Biochemical Analysis

Biochemical Properties

5-Ethylmorpholin-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 involves the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical pathways. Additionally, this compound can act as a substrate for certain dehydrogenases, facilitating redox reactions within cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism . In certain cell types, it has been observed to induce apoptosis through the activation of specific signaling cascades. Furthermore, this compound can alter the activity of key metabolic enzymes, thereby impacting cellular energy production and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding to cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes . This binding can result in the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound can interact with transcription factors, influencing gene expression by modulating their activity . These interactions can lead to changes in the expression of genes involved in oxidative stress response, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade into various metabolites, which may have different biological activities. Over extended periods, the compound’s impact on cellular processes such as gene expression and enzyme activity can change, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, this compound can become toxic, leading to adverse effects such as liver damage and disruption of normal cellular functions . These threshold effects underscore the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and biotransformation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in redox reactions, contributing to the overall metabolic flux within cells . Additionally, this compound can influence the levels of key metabolites, such as glycolate and glyoxylate, through its interactions with specific dehydrogenases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its distribution to different cellular compartments . Additionally, this compound can bind to specific proteins, influencing its localization and accumulation within cells . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is often localized to the endoplasmic reticulum (ER) and mitochondria, where it can interact with key enzymes involved in oxidative stress response and energy metabolism . Post-translational modifications, such as phosphorylation, can also influence the targeting of this compound to specific subcellular compartments . Understanding these localization patterns is essential for elucidating the compound’s biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylmorpholin-3-one typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts and can be performed under both stereoselective and non-stereoselective conditions.

Industrial Production Methods

Industrial production of this compound may involve the dehydration of diethanolamine with concentrated sulfuric acid, similar to the production methods used for other morpholine derivatives . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Ethylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Ethylmorpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog of 5-Ethylmorpholin-3-one, lacking the ethyl group.

    5-Ethyl-3-morpholinone: Another similar compound with slight structural differences, used in research and industrial applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYFOAYSBFEKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569240
Record name 5-Ethylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77605-88-0
Record name 5-Ethylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the crude intermediate 4-methyl-5-ethyl-tetrahydro-1,4-oxazine-3-one was prepared in a manner similar to that described in Example I by reacting the sodium salt of 2-amino-butan-1-ol (from 240 g of the amino alcohol and 62 grams of sodium) in 2500 ml of tetrahydrofuran with 338 g of ethyl chloroacetate following alcohol and 62 grams of sodium) in 2500 ml evaporation of the reaction solvent, the crude product was taken up in chloroform and washed with water. After drying the organic solution and removal of the solvent, recrystallization of the crude product from isopropyl ether/ethyl acetate yielded 151 grams of 5-ethyl-tetrahydro-1,4-oxazin-3-one, m.p. 70°-73°. Absence of carbonyl absorption bands in the infrared in the lactone region and the presence of a strong band at 6.10μ confirmed lactam rather than lactone cyclisation. Other major IR bands: 3.42, 3.52, 6.7, 6.8, 7.0, 7.2, 7.5, 7.8, 8.0, 8.7, 8.9, 8.98, 9.2, 9.5, 10.1, 10.5, 10.9, 11.8, 12.4 and 13.8μ NMR(CDCl3,δ): 2.95, singlet, NCH3 ; 3.2, multiplet, N-CH(CH2CH3); 1.75, quintet, CH2 (CH3); 0.93 triplet, CH3 (CH2); 3.78 and 3.84, AB pair, CH2O; 4.07 singlet, CH2CO.
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